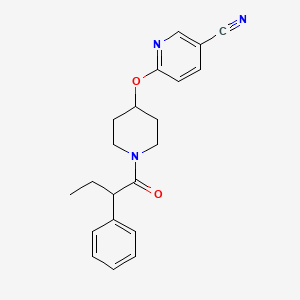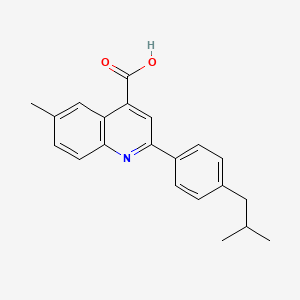
2-(4-イソブチルフェニル)-6-メチルキノリン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO2 and its molecular weight is 319.404. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症および鎮痛特性
イブプロフェンは、炎症を効果的に軽減し、痛みを和らげる、よく知られた非ステロイド性抗炎症薬(NSAID)です。そのメカニズムは、炎症性メディエーターの産生において重要な役割を果たすシクロオキシゲナーゼ(COX)酵素を阻害することに関係しています。 COXを阻害することにより、イブプロフェンはプロスタグランジンの合成を抑制し、それにより痛みと炎症を軽減します .
薬物送達システム
研究者は、薬物送達システムの設計におけるモデル薬としてイブプロフェンを検討しています。その溶解性、安定性、および特性が明確な薬物動態は、新規薬物キャリアにとって魅力的な候補となっています。
要約すると、イブプロフェンの汎用性は痛みを和らげることを超えて、炎症、心臓血管の健康、がん、神経保護、さらには薬物送達に影響を与えます。 研究が継続されるにつれて、この驚くべき化合物の追加の用途が見つかる可能性があります . 特定の質問がある場合や、さらに詳しい情報が必要な場合は、お気軽にお問い合わせください!
作用機序
Target of Action
The compound “2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid” is also known as Ibuprofen . It is a non-steroidal anti-inflammatory drug (NSAID) and its primary targets are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
Ibuprofen works by inhibiting the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s worth noting that the S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .
Biochemical Pathways
By inhibiting the COX enzymes, ibuprofen disrupts the biochemical pathway that leads to the production of prostaglandins from arachidonic acid . This results in a decrease in the levels of prostaglandins, which are responsible for causing inflammation, pain, and fever.
Pharmacokinetics
Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . The absorption of ibuprofen is rapid and complete when given orally . It binds extensively, in a concentration-dependent manner, to plasma albumin . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine, with little of the drug being eliminated unchanged .
Result of Action
The molecular and cellular effects of ibuprofen’s action include reduced inflammation, alleviation of pain, and reduction of fever . These effects are due to the decreased production of prostaglandins as a result of the inhibition of the COX enzymes .
Action Environment
The action, efficacy, and stability of ibuprofen can be influenced by various environmental factors. For instance, ibuprofen is insoluble in water , which can affect its absorption and distribution in the body. Furthermore, the presence of ibuprofen in different environments (from water bodies to soils) at concentrations with adverse effects on aquatic organisms has led to it being considered an emerging environmental contaminant .
Safety and Hazards
Ibuprofen may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation, skin irritation, and eye irritation . It is advised to wash hands and face thoroughly after handling, avoid contact with skin, eyes, and clothing, and use only in a well-ventilated area .
将来の方向性
Research is ongoing to develop new ibuprofen drug hybrids as potential anti-inflammatory drugs . The chemical modulation of acyl hydrazones of ibuprofen through cyclization to the corresponding thiazolidine-4-ones led to increased antioxidant potential . These new compounds could potentially lead to more effective treatments for inflammation and related conditions.
生化学分析
Biochemical Properties
2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit cyclooxygenase (COX) enzymes, similar to other NSAIDs, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . Additionally, this compound can bind to plasma proteins, particularly albumin, which affects its distribution and bioavailability in the body .
Cellular Effects
The effects of 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid on cells are multifaceted. It influences cell signaling pathways by inhibiting the COX enzymes, leading to reduced inflammation and pain responses . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses. Furthermore, it impacts cellular metabolism by altering the production of metabolites associated with inflammation .
Molecular Mechanism
At the molecular level, 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound can undergo metabolic transformations, such as hydroxylation and conjugation, which influence its pharmacological activity and elimination from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that it can maintain its anti-inflammatory and analgesic properties over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid vary with different dosages in animal models. At low doses, it effectively reduces inflammation and pain without significant adverse effects . At higher doses, it can cause gastrointestinal irritation, renal toxicity, and central nervous system depression . These toxic effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid is involved in several metabolic pathways. It undergoes phase I metabolism, including hydroxylation and oxidation, followed by phase II metabolism, where it is conjugated with glucuronic acid . These metabolic transformations are primarily mediated by cytochrome P450 enzymes, particularly CYP2C9 . The resulting metabolites are excreted in the urine, contributing to the compound’s elimination from the body .
Transport and Distribution
The transport and distribution of 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. It binds extensively to plasma albumin, which affects its distribution and bioavailability . Additionally, the compound’s lipophilicity allows it to cross cell membranes and accumulate in tissues, particularly in inflamed areas .
Subcellular Localization
2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and plasma membrane . Its activity and function are influenced by its localization, as it can interact with specific enzymes and receptors within these compartments. Post-translational modifications, such as phosphorylation, may also affect its targeting to specific organelles .
特性
IUPAC Name |
6-methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-13(2)10-15-5-7-16(8-6-15)20-12-18(21(23)24)17-11-14(3)4-9-19(17)22-20/h4-9,11-13H,10H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOIZRYKJIMNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-difluoromethanesulfonyl-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B2493816.png)
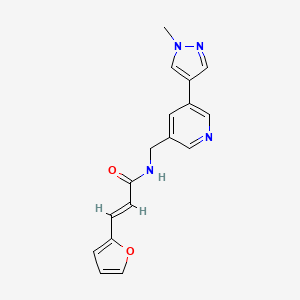
![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)
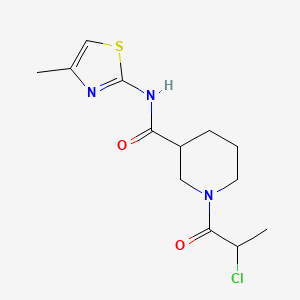
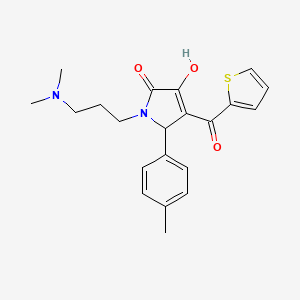
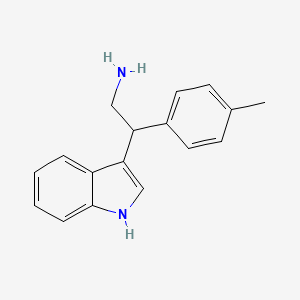

![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)
![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)
![2-(BENZYLSULFANYL)-7-(4-METHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2493831.png)
![3-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2493834.png)
![6-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B2493836.png)
